Ethyl 3-bromoindole-1-carboxylate
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Overview
Description
Ethyl 3-bromoindole-1-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoindole-1-carboxylate typically involves the bromination of indole derivatives. One common method is the bromination of ethyl indole-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 3-position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromoindole-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex indole derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and oncological conditions.
Biological Studies: It is employed in the study of indole-based biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-bromoindole-1-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloroindole-1-carboxylate
- Ethyl 3-iodoindole-1-carboxylate
- Ethyl 3-fluoroindole-1-carboxylate
Uniqueness
Ethyl 3-bromoindole-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
CAS No. |
1375064-59-7 |
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Molecular Formula |
C13H7BrCl2O |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrCl2O/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H |
InChI Key |
DAEJGWZRHUCBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Br)Cl)Cl |
Origin of Product |
United States |
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